molecular formula C8H6INO2 B14506947 N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide CAS No. 62939-07-5

N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide

Cat. No.: B14506947
CAS No.: 62939-07-5
M. Wt: 275.04 g/mol
InChI Key: LCWSPYYUQCQQOO-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides This compound features a furan ring substituted at the 2-position with a carboxamide group and an iodopropynyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-iodoprop-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodopropynyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The furan ring and the iodopropynyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced furan derivatives.

Scientific Research Applications

N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the interactions of furan carboxamides with biological targets.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The iodopropynyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The furan ring can also interact with biological macromolecules, influencing their function and activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Similar in structure but with a butylcarbamate group instead of a furan carboxamide.

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains a furan ring and a carboxamide group but differs in the presence of an indole moiety.

Uniqueness

N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide is unique due to its specific combination of a furan ring, an iodopropynyl group, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62939-07-5

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)furan-2-carboxamide

InChI

InChI=1S/C8H6INO2/c9-4-2-5-10-8(11)7-3-1-6-12-7/h1,3,6H,5H2,(H,10,11)

InChI Key

LCWSPYYUQCQQOO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCC#CI

Origin of Product

United States

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